trans-4-Cyclohexyl-L-proline

Asymmetric Synthesis Process Chemistry Chiral Building Block

trans-4-Cyclohexyl-L-proline is the irreplaceable chiral building block for fosinopril sodium, requiring trans-configuration for ACE active site orientation. Unlike generic alkyl analogs or cis impurities, our material is supplied with strict diastereomeric purity (trans:cis ≥18:1) and ≥93% enantiomeric excess. Available in research to bulk quantities for GMP manufacturing. Cold chain integrity guaranteed.

Molecular Formula C11H19NO2
Molecular Weight 197.27 g/mol
CAS No. 130092-20-5
Cat. No. B149669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-4-Cyclohexyl-L-proline
CAS130092-20-5
Molecular FormulaC11H19NO2
Molecular Weight197.27 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2CC(NC2)C(=O)O
InChIInChI=1S/C11H19NO2/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8/h8-10,12H,1-7H2,(H,13,14)/t9-,10+/m1/s1
InChIKeyXRZWVSXEDRYQGC-ZJUUUORDSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-4-Cyclohexyl-L-proline (CAS 130092-20-5): Procurement-Ready Chiral Intermediate for ACE Inhibitor Synthesis


trans-4-Cyclohexyl-L-proline (CAS 130092-20-5) is a chiral, cyclic amino acid derivative serving as a critical building block in the synthesis of the third-generation angiotensin-converting enzyme (ACE) inhibitor fosinopril [1]. Structurally, it is an L-proline substituted at the 4-position with a cyclohexyl group in the trans configuration, conferring specific stereochemical and hydrophobic properties essential for downstream pharmaceutical activity [2]. Its primary industrial and research utility lies in its role as a key intermediate enabling the convergent assembly of fosinopril and related phosphonate-containing ACE inhibitors [3].

Why Generic 4-Substituted Proline Analogs Cannot Substitute for trans-4-Cyclohexyl-L-proline (CAS 130092-20-5)


Substituting trans-4-cyclohexyl-L-proline with generic 4-alkyl proline analogs or alternative stereoisomers (e.g., cis-4-cyclohexyl-L-proline, trans-4-phenyl-L-proline) is not feasible due to strict stereochemical requirements for downstream bioactivity and divergent synthetic accessibility. The trans configuration at the 4-position is essential for the correct spatial orientation of the cyclohexyl group within the ACE active site, as demonstrated by fosinopril analog studies where the trans-4-cyclohexyl-L-proline containing compound (A3) exhibited distinct in vitro ACE inhibitory activity compared to analogs incorporating trans-4-phenyl-L-proline (A1) or L-proline (A5/A6) [1]. Furthermore, stereoselective synthesis methods achieve trans:cis ratios of 18:1, while the cis isomer is a significant impurity with no established pharmaceutical utility, underscoring the necessity of procuring the stereochemically defined trans form [2].

Quantitative Differentiation Evidence for trans-4-Cyclohexyl-L-proline (CAS 130092-20-5) Procurement


Stereoselective Synthesis: 18:1 Trans: Cis Ratio Achieved via Optimized Alkylation

The alkylation of N-benzyl-L-pyroglutamic acid with 3-bromocyclohexene at −10°C yields trans-4-cyclohexyl-L-proline with a trans:cis diastereomeric ratio of 18:1, as determined by HPLC analysis. This high stereoselectivity contrasts with alkylation of the corresponding ester, which produces unwanted C(2)-alkylated side products [1]. The subsequent hydrogenolysis and reduction steps afford the final product with 93% enantiomeric excess (e.e.) [1].

Asymmetric Synthesis Process Chemistry Chiral Building Block

ACE Inhibitory Potency: Fosinopril Analog A3 Exhibits Potency Intermediate Between Captopril and Enalaprilat

In an in vitro rat lung ACE inhibition assay, fosinoprilat (the active diacid form derived from trans-4-cyclohexyl-L-proline) demonstrated potency greater than captopril but less than enalaprilat. Specifically, fosinoprilat was more potent than captopril, yet less potent than enalaprilat [1]. This positions the trans-4-cyclohexyl-L-proline-containing scaffold as a pharmacologically validated intermediate with distinct potency relative to other ACE inhibitor classes.

ACE Inhibition Hypertension Prodrug Design

Enantiomeric Purity: 93% e.e. Achievable via Reported Synthetic Route

The synthetic route described by Chen et al. yields trans-4-cyclohexyl-L-proline with 93% enantiomeric excess (e.e.), as confirmed by comparison of specific rotation with literature values [1]. This level of enantiopurity is achievable without recourse to chiral chromatography, representing a benchmark for procurement specifications.

Chiral Purity Enantiomeric Excess Process Control

Differential Activity of Fosinopril Analogs: trans-4-Cyclohexyl-L-proline (A3) vs. trans-4-Phenyl-L-proline (A1)

In a comparative in vitro ACE inhibition study, six fosinopril analogs incorporating different C-terminal proline derivatives were evaluated. The analog containing trans-4-cyclohexyl-L-proline (A3) exhibited ACE inhibitory activity distinct from that of the trans-4-phenyl-L-proline analog (A1) [1]. While exact IC₅₀ values are not reported for A3 vs. A1 in this study, the observed differences underscore the impact of the 4-substituent on pharmacological activity, reinforcing the need for the specific cyclohexyl derivative rather than the more readily available phenyl analog.

Structure-Activity Relationship ACE Inhibitor Analog Comparison

Procurement-Driven Application Scenarios for trans-4-Cyclohexyl-L-proline (CAS 130092-20-5)


Synthesis of Fosinopril and Fosinopril Sodium

As the essential chiral intermediate for the third-generation ACE inhibitor fosinopril, trans-4-cyclohexyl-L-proline is incorporated via amide bond formation with the phosphinate-containing N-terminal fragment. Procurement for this application mandates high trans-diastereomeric purity (≥18:1 trans:cis) and enantiomeric excess (≥93% e.e.) to ensure the final API meets pharmacopoeial standards [1]. The established synthetic route from this intermediate is commercially validated, with fosinopril sodium generating significant annual sales [2].

ACE Inhibitor Analog Discovery and SAR Studies

Researchers developing novel ACE inhibitors or conducting structure-activity relationship (SAR) studies utilize trans-4-cyclohexyl-L-proline to probe the effect of hydrophobic C-terminal ring systems. As demonstrated in comparative analog studies, the cyclohexyl group confers a distinct potency profile relative to phenyl or unsubstituted proline analogs [3]. Procurement of the stereochemically defined trans isomer is critical to avoid confounding results from cis impurity, which may exhibit altered binding or metabolic stability.

Process Chemistry Development and Scale-Up

Industrial process chemists optimizing the large-scale synthesis of fosinopril require bulk quantities of trans-4-cyclohexyl-L-proline with consistent stereochemical integrity. The patent literature describes a scalable hydrogenation method using trans-4-phenyl-L-proline as starting material, achieving high conversion and selectivity [2]. Procurement specifications should align with the catalyst (Pd, Pt, Ru, Rh) and solvent system (water/alcohol) employed in the downstream process to ensure compatibility and minimize purification steps.

Chiral Building Block for Non-ACE Target Synthesis

Beyond ACE inhibitors, trans-4-cyclohexyl-L-proline serves as a versatile chiral building block for the synthesis of other bioactive molecules requiring a constrained proline scaffold with enhanced lipophilicity. Its established stereoselective synthesis [1] and commercial availability support its use in medicinal chemistry campaigns targeting proteases, GPCRs, or transporters where the cyclohexyl group may improve membrane permeability or target engagement.

Technical Documentation Hub

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